Molecular Weight and Formula Comparison: 3-Amino-1-chlorobutan-2-one HCl vs. Leucine Chloromethyl Ketone (LCMK) Analogs
The target compound, 3-Amino-1-chlorobutan-2-one hydrochloride, has a molecular weight of 158.02 g/mol and a formula of C4H9Cl2NO [1]. This is significantly lower than that of the more complex leucine chloromethyl ketone analog, 2–14C-3-amino-1-chloro-5-methylhexan-2-one hydrochloride, which has a molecular weight of 213.1 g/mol and a formula of C7H14Cl2N2O [2]. This difference in molecular weight and formula directly impacts its physical properties and reactivity as a smaller, more compact synthetic building block.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 158.02 |
| Comparator Or Baseline | Leucine chloromethyl ketone analog: ~213.1 |
| Quantified Difference | -55.08 g/mol (approx. 26% reduction) |
| Conditions | N/A - Calculated property |
Why This Matters
A lower molecular weight indicates a smaller, more compact molecule, which can be a critical advantage in applications requiring a minimal steric footprint or as a more atom-economical building block in multi-step syntheses.
- [1] PubChem. (2025). Compound Summary for CID 76225748, 3-Amino-1-chlorobutan-2-one hydrochloride. View Source
- [2] Kettner, C., Glover, G. I., & Prescott, J. M. (1974). Kinetics of inhibition of Aeromonas aminopeptidase by leucine methyl ketone derivatives. Archives of Biochemistry and Biophysics, 165(2), 739-743. View Source
